molecular formula C16H12ClN3O3 B2772224 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 70394-82-0

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2772224
CAS RN: 70394-82-0
M. Wt: 329.74
InChI Key: KMNWXXYLSFIISY-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, also known as CPOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOA is a member of the oxadiazole family, which has been extensively studied for its biological activities.

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been explored in the context of antiviral activity. Researchers have investigated its potential to inhibit tobacco mosaic virus (TMV) activity . The compound’s structure includes a 1,3,4-thiadiazole moiety, which has been associated with antiviral properties. Further studies are needed to understand its mechanism of action and potential applications in antiviral drug development.

Antitubercular Agents

While not directly studied for tuberculosis, related 1,3,5-oxadiazole derivatives have shown promise as antitubercular agents . Given the structural similarities, it’s worth exploring whether N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide could exhibit similar activity against Mycobacterium tuberculosis.

Antifungal Properties

Sulfonamide derivatives, including those containing 1,3,4-thiadiazole moieties, have been reported to possess antifungal properties . Investigating the antifungal potential of this compound could be valuable for agricultural applications, especially in crop protection.

Herbicidal Activity

Certain sulfonamide derivatives have demonstrated herbicidal properties . Although specific studies on N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide are lacking, its structural features suggest it might be worth exploring as a potential herbicide.

Anticonvulsant Properties

1,3,4-Thiadiazoles have been investigated for their anticonvulsant effects . While not directly tested, this compound’s structure aligns with the pharmacophore of known anticonvulsants. Further research could reveal its potential in treating neurological disorders.

Anti-HIV Activity (Hypothetical)

Although not directly studied, the compound’s structure suggests it might be worth exploring for anti-HIV activity. Similar heterocyclic compounds have been evaluated for their effects against HIV replication . Investigating its potential as an anti-HIV agent could be intriguing.

Mechanism of Action

Target of Action

It has been synthesized and tested againstMycobacterium tuberculosis cell lines . This suggests that the compound may target specific proteins or enzymes within these bacterial cells.

Mode of Action

The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, possibly influencing the function of the target proteins or enzymes.

Result of Action

The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis cell lines . This suggests that the compound’s action at the molecular and cellular level results in the inhibition of bacterial growth, potentially leading to the death of the bacteria.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWXXYLSFIISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

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